Kuwanon L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

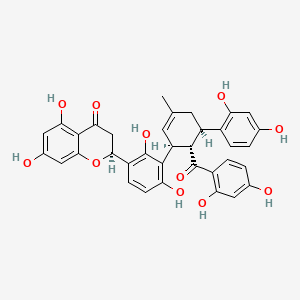

Kuwanon L is a natural phenolic compound belonging to the class of flavonoids. It is primarily found in the root bark of the mulberry tree (Morus alba). This compound has garnered significant attention due to its unique structural properties and potential biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon L is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. This reaction is characteristic of the Diels-Alder type adducts found in moraceous plants . The synthetic process involves the use of specific catalysts and controlled reaction conditions to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the root bark of Morus alba. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Kuwanon L undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .

Scientific Research Applications

Kuwanon L has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique structural properties and potential as a lead compound for the synthesis of new flavonoid derivatives.

Biology: Research has shown that this compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Medicine: this compound is being investigated for its potential therapeutic applications in treating viral infections, inflammation, and cancer.

Mechanism of Action

Kuwanon L exerts its effects through various molecular targets and pathways:

HIV-1 Integrase Inhibition: this compound inhibits the catalytic activity of HIV-1 integrase by binding to an allosteric binding pocket.

Anti-inflammatory Effects: this compound modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Anticancer Effects: this compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.

Comparison with Similar Compounds

Kuwanon L is part of a group of flavonoids known as Diels-Alder type adducts. Similar compounds include:

Kuwanon G: Another flavonoid found in Morus alba with similar antiviral and anti-inflammatory properties.

Sanggenon G: A flavonoid with strong α-glucosidase inhibitory activity.

Morusin: A flavonoid with hypoglycemic and antioxidant properties.

Uniqueness of this compound: this compound stands out due to its potent inhibition of HIV-1 integrase and its ability to inhibit viral replication. Its unique structural properties and diverse biological activities make it a valuable compound for further research and development .

Biological Activity

Kuwanon L is a prenylated flavonoid derived from Morus alba (Mulberry), known for its diverse biological activities, particularly in the fields of oncology and virology. This article will explore the biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

1. Antiviral Activity

This compound has shown promising results as an allosteric inhibitor of HIV-1 integrase . Biochemical studies indicate that it inhibits the catalytic activity of HIV-1 integrase (IN) both in the presence and absence of the LEDGF/p75 protein, demonstrating its potential as a novel antiviral agent. The compound effectively reduces HIV-1 replication in cell cultures, making it a candidate for further development in HIV treatment strategies .

2. Antitumor Effects

Recent studies have highlighted the antitumor properties of this compound. In particular, it exhibits significant anti-proliferative effects on cancer cell lines, including HeLa cells. The compound induces apoptosis through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. This compound surpasses traditional chemotherapeutic agents like paclitaxel in efficacy, suggesting its potential as a more accessible treatment option for cancer patients .

3. Tyrosinase Inhibition

This compound has been investigated for its tyrosinase inhibitory activity , which is crucial for applications in skin whitening and cosmetic formulations. It was found to exhibit competitive inhibition of tyrosinase with an IC50 value that indicates a strong potential for use as a natural skin-lightening agent . The structure-activity relationship studies suggest that specific molecular features contribute to its effectiveness as a tyrosinase inhibitor.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of HIV-1 Integrase : By binding to an allosteric site on the integrase enzyme, this compound disrupts the enzyme's function, preventing viral replication.

- Induction of Apoptosis : this compound triggers apoptotic pathways in tumor cells by disrupting mitochondrial integrity and increasing ROS levels.

- Tyrosinase Inhibition : The compound interferes with the enzymatic activity essential for melanin production, thus showing promise in cosmetic applications.

5. Comparative Efficacy

A comparative analysis of this compound with other compounds derived from Morus alba reveals its superior efficacy in various assays:

6. Case Studies and Research Findings

Case Study: Antitumor Activity

In a study assessing the effects of Kuwanon C (closely related to this compound), significant inhibition of HeLa cell proliferation was observed at concentrations as low as 20 µM. The study utilized various methods including flow cytometry and real-time PCR to confirm increased apoptosis rates compared to control groups treated with conventional chemotherapy agents .

Research Findings: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship of related compounds revealed that specific functional groups within the Kuwanon series contribute to their biological activities, particularly their ability to inhibit tyrosinase and induce apoptosis in cancer cells .

Properties

CAS No. |

88524-65-6 |

|---|---|

Molecular Formula |

C35H30O11 |

Molecular Weight |

626.6 g/mol |

IUPAC Name |

(2S)-2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C35H30O11/c1-15-8-22(19-4-2-16(36)10-25(19)40)31(34(44)20-5-3-17(37)11-26(20)41)23(9-15)32-24(39)7-6-21(35(32)45)29-14-28(43)33-27(42)12-18(38)13-30(33)46-29/h2-7,9-13,22-23,29,31,36-42,45H,8,14H2,1H3/t22-,23-,29-,31-/m0/s1 |

InChI Key |

ZEZOBFSLMMTYFF-HQSFFLIMSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.